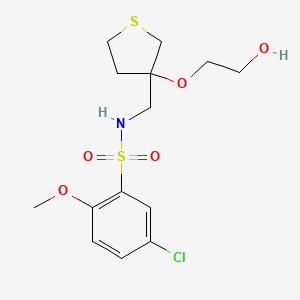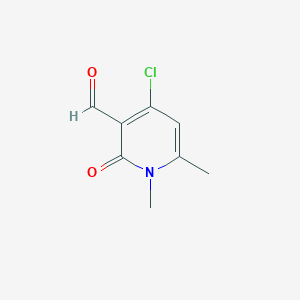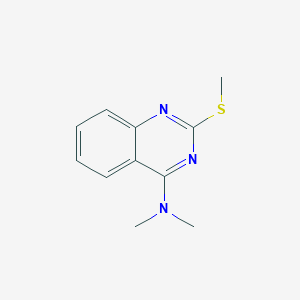![molecular formula C19H22N4O4S2 B2531002 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868972-93-4](/img/structure/B2531002.png)
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C19H22N4O4S2 and its molecular weight is 434.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Détection d'ions de métaux lourds
Les dérivés du composé ont été étudiés pour leur potentiel de détection des ions de métaux lourds, en particulier du plomb (Pb²⁺). Dans une étude de Rahman et al., des ligands nobles dérivés de ce composé ont été synthétisés et caractérisés à l'aide de techniques spectroscopiques telles que la RMN 1H, la RMN 13C, la spectroscopie FTIR et UV-Vis. Ces ligands ont ensuite été utilisés pour développer un capteur Pb²⁺ sensible et sélectif. Le capteur, basé sur une couche mince d'électrode modifiée par le ligand, a démontré une sensibilité prometteuse et des limites de détection faibles pour les ions plomb .
Activité anticonvulsivante
Bien que n'étant pas directement lié au composé lui-même, les dérivés de structures similaires ont été étudiés pour leurs propriétés anticonvulsivantes. Par exemple, des dérivés de N-substitués (Z)-5-(benzo[d][1,3]dioxol-5-ylméthylène)-2-thioxothiazolidin-4-one ont été synthétisés et testés pour leur activité anticonvulsivante contre le choc électroshock maximal (MES) et la pentylènetétrazole sous-cutanée (scPTZ). Bien que ce composé spécifique n'ait pas été mentionné, cela met en évidence le potentiel de structures apparentées dans la recherche neurologique .
Études cristallographiques
Des études cristallographiques ont été réalisées sur des composés apparentés. Par exemple, la structure cristalline de l'acide benzo[d][1,3]dioxol-5-yl-2-(6-méthoxynaphtalène-2-yl)propanoïque a été déterminée par diffraction des rayons X. Bien que ce ne soit pas le composé exact, de telles études fournissent des informations précieuses sur l'arrangement et les modes de liaison des molécules apparentées .
Propriétés
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c24-16(20-9-12-6-7-14-15(8-12)27-11-26-14)10-28-19-23-22-18(29-19)21-17(25)13-4-2-1-3-5-13/h6-8,13H,1-5,9-11H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOJISOOTHBLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
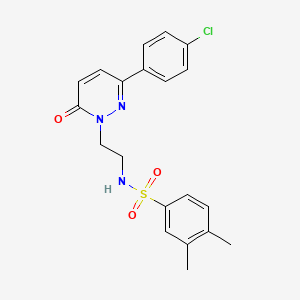
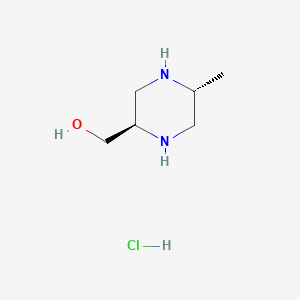
![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2530923.png)
![2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide](/img/structure/B2530925.png)
![4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2530926.png)
![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2530929.png)
![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)
